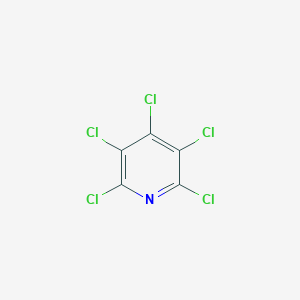
Pentachloropyridine
Cat. No. B147404
Key on ui cas rn:
2176-62-7
M. Wt: 251.3 g/mol
InChI Key: DNDPLEAVNVOOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04259495
Procedure details


1.84 g (0.0281 gram atom) of zinc dust is introduced into a solution, heated to 80° C., of 5.1 g (0.02 mol) of pentachloropyridine in 35 ml of dimethylmethanephosphonate. A solution of 2.44 g (0.0254 mol) of ammonium carbonate in 10 ml of water is subsequently added dropwise at a temperature of 90° to 95° C. in the course of 70 minutes with vigorous stirring. The reaction mixture is then stirred into 250 ml of ice water; there is added 5 ml of concentrated hydrochloric acid and the mixture is stirred for a further 10 minutes, and is subsequently extracted twice with 100 ml of ether each time. The combined extracts are washed with 70 ml of water, dried over sodium sulfate, filtered, and evaporated to dryness to yield as residue 4.05 g (92% of theory) of 2,3,5,6-tetrachloropyridine having a melting point of 86° to 88° C. According to gas-chromatographical analysis, the product contains 93.4% of 2,3,5,6-tetrachloropyridine, 2.1% of 2,3,5-trichloropyridine, 2.2% of 2,3,6-trichloropyridine and 0.8% of pentachloropyridine.




[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three



Yield
92%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].C(=O)([O-])[O-].[NH4+].[NH4+].Cl>CC(C)P([O-])(=O)[O-].O.[Zn]>[Cl:8][C:6]1[C:5]([Cl:9])=[CH:4][C:3]([Cl:11])=[C:2]([Cl:1])[N:7]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(P([O-])(=O)[O-])C
|
Step Two
|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
1.84 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for a further 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is subsequently extracted twice with 100 ml of ether each time
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts are washed with 70 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C=C1Cl)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.05 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
